![molecular formula C15H18N4O B2887596 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034418-66-9](/img/structure/B2887596.png)
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone, also known as MPPM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Inhibitors
One study reviewed the selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms, essential for metabolism-based drug interactions. Although the compound was not directly mentioned, the study provides context on the importance of selective CYP inhibitors in pharmacology, potentially implicating the roles compounds like "(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone" could play in modulating drug metabolism and interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry
The chemistry of heterocyclic compounds like pyrazole-pyridine/pyrazine ligands has been extensively studied. These compounds demonstrate a wide range of biological activities and potential applications in drug design due to their ability to interact with various biological targets. The review by Boča, Jameson, and Linert (2011) provides an overview of the fascinating variability in the chemistry and properties of such compounds, indicating the vast potential for new discoveries and applications in medicinal chemistry (Boča et al., 2011).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have shown significant versatility as kinase inhibitors, a key area of research in cancer therapy. Wenglowsky (2013) reviewed patents involving this scaffold, emphasizing its utility in forming multiple binding modes with kinases. This highlights the potential application of compounds like "this compound" in the development of new cancer therapies (Wenglowsky, 2013).
Synthetic Methods and Biological Activities
A review on the synthesis and bioevaluation of novel pyrazole derivatives underlines the importance of these compounds in agrochemical and pharmaceutical sectors. This review discusses various synthetic strategies and the biological activities found in pyrazole derivatives, suggesting the broad applicability of compounds within this class for developing new therapeutics and agrochemical products (Sheetal et al., 2018).
Central Nervous System (CNS) Acting Drugs
Research has identified heterocycles with potential CNS activity, highlighting the significance of compounds with pyrazole-pyridine/pyrazine structures in developing novel CNS acting drugs. This underscores the therapeutic potential of such compounds in addressing CNS disorders, with a focus on minimizing adverse effects associated with current CNS drugs (Saganuwan, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been reported to show activity against various targets such as mycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been reported to undergo nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring .
Biochemical Pathways
Similar compounds have been reported to inhibit the synthesis of collagen in various disease models .
Pharmacokinetics
Similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to show potent anti-tubercular activity .
Action Environment
Similar compounds have been reported to show activity under various conditions .
Eigenschaften
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-10-7-13(17-18)12-5-4-9-19(11-12)15(20)14-6-2-3-8-16-14/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIZUQZWMFIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.